N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal cancer.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound may target key enzymes or proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer activity.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
2-piperidine-benzoxazole sulfonamides: Evaluated for their potential as tuberculosis treatment agents.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of a benzoxazole moiety with a phenyl and butanamide group contributes to its diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJPPVMGPFHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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